2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium and copper are often used as catalysts.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are also utilized to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: Studied for their anti-cancer properties.
2-Methylthio-3-substituted quinazolines: Investigated for their anti-bacterial effects.
Uniqueness
2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H16N4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C21H16N4O2/c1-14-5-4-6-15(11-14)26-12-16-9-10-19(27-16)20-23-21-17-7-2-3-8-18(17)22-13-25(21)24-20/h2-11,13H,12H2,1H3 |
InChI Key |
KHQNLFKBKKZEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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